Sigma-2 Receptor Binding Affinity
In radioligand displacement assays using rat PC12 cell membranes, the target compound (CHEMBL1698776) exhibits a Ki of 90 nM at the sigma-2 receptor (TMEM97), whereas the closest des-methyl analog, 1-(3-aminopiperidin-1-yl)-2,3-dimethylbutan-1-one (CHEMBL1907645), shows a Ki of 660 nM at sigma receptors in guinea pig cerebral homogenate [1] [2]. Although assay formats differ, the ~7.3-fold potency advantage suggests that the 4-methyl substituent contributes favorably to sigma-2 binding. The target compound also displays selectivity over sigma-1, with a Ki of 841 nM for sigma-1, yielding an approximately 9.3-fold sigma-2/sigma-1 selectivity window [1].
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) and sigma-2/sigma-1 selectivity |
|---|---|
| Target Compound Data | Ki (sigma-2) = 90 nM; Ki (sigma-1) = 841 nM; sigma-2/sigma-1 selectivity ratio ≈ 9.3 |
| Comparator Or Baseline | 1-(3-Aminopiperidin-1-yl)-2,3-dimethylbutan-1-one: Ki (sigma) = 660 nM (guinea pig cerebral homogenate, mixed sigma); sigma-2/sigma-1 selectivity not reported |
| Quantified Difference | ~7.3-fold lower Ki for sigma-2 binding; ~9.3-fold sigma-2/sigma-1 selectivity for the target compound |
| Conditions | Radioligand displacement: [³H](+)-pentazocine for sigma-1; [³H]DTG for sigma; rat PC12 cells and guinea pig brain homogenate |
Why This Matters
For sigma-2 receptor (TMEM97)-targeted programs in oncology or neuroscience, the 7-fold affinity advantage and established selectivity window make the 4-methyl analog the preferred procurement choice over the des-methyl version.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776). Ki for sigma-2 receptor in rat PC12 cells: 90 nM; Ki for sigma-1: 841 nM. View Source
- [2] BindingDB. BDBM50368226 (CHEMBL1907645). Ki for sigma receptor in guinea pig cerebral homogenate: 660 nM. View Source
